molecular formula C11H22O3 B12733519 Octanoic acid, 3-hydroxypropyl ester CAS No. 102731-54-4

Octanoic acid, 3-hydroxypropyl ester

Cat. No.: B12733519
CAS No.: 102731-54-4
M. Wt: 202.29 g/mol
InChI Key: LBWNKTZBTUKBOC-UHFFFAOYSA-N
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Description

Octanoic acid, 3-hydroxypropyl ester, also known as 3-hydroxypropyl octanoate, is an organic compound with the molecular formula C11H22O3. It is an ester formed from octanoic acid and 3-hydroxypropanol. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of octanoic acid, 3-hydroxypropyl ester typically involves the esterification of octanoic acid with 3-hydroxypropanol. This reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the ester.

Industrial Production Methods: In an industrial setting, the production of this compound can be achieved through a continuous esterification process. This involves the use of a packed bed reactor where octanoic acid and 3-hydroxypropanol are continuously fed into the reactor along with the acid catalyst. The ester is then separated from the reaction mixture by distillation .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids and ketones.

    Reduction: Reduction of this ester can yield alcohols.

    Substitution: It can undergo nucleophilic substitution reactions where the ester group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Lithium aluminum hydride (LiAlH4) is often used as a reducing agent.

    Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.

Major Products Formed:

Scientific Research Applications

Octanoic acid, 3-hydroxypropyl ester has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of octanoic acid, 3-hydroxypropyl ester involves its interaction with various molecular targets and pathways. As an ester, it can be hydrolyzed by esterases to release octanoic acid and 3-hydroxypropanol. Octanoic acid can then participate in fatty acid metabolism, while 3-hydroxypropanol can be further metabolized in various biochemical pathways .

Comparison with Similar Compounds

  • Octanoic acid, 2-hydroxypropyl ester
  • Octanoic acid, 3-methylphenyl ester
  • Octanoic acid, 3-hydroxy-, methyl ester

Comparison: Octanoic acid, 3-hydroxypropyl ester is unique due to its specific ester linkage and the presence of a hydroxyl group on the propyl chain. This structural feature imparts distinct chemical and physical properties compared to other similar esters. For example, the presence of the hydroxyl group can influence its solubility and reactivity in various chemical reactions .

Properties

CAS No.

102731-54-4

Molecular Formula

C11H22O3

Molecular Weight

202.29 g/mol

IUPAC Name

3-hydroxypropyl octanoate

InChI

InChI=1S/C11H22O3/c1-2-3-4-5-6-8-11(13)14-10-7-9-12/h12H,2-10H2,1H3

InChI Key

LBWNKTZBTUKBOC-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCC(=O)OCCCO

Origin of Product

United States

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